D-Leu-Pro-Arg-Rh110-D-Pro
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Overview
Description
D-Leu-Pro-Arg-Rh110-D-Pro: is a synthetic peptide substrate designed for the detection of Factor Xa I (FXIa) activity. It consists of a peptide chain linked to Rhodamine 110 through a cleavable bond. The cleavage of this bond enhances the intensity of the fluorophore, making it useful for various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Leu-Pro-Arg-Rh110-D-Pro involves the following steps:
Peptide Synthesis: The peptide chain is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Coupling with Rhodamine 110: The synthesized peptide is then coupled with Rhodamine 110 through a cleavable bond. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions:
Cleavage Reaction: The primary reaction of interest for D-Leu-Pro-Arg-Rh110-D-Pro is the cleavage of the bond linking the peptide to Rhodamine 110. .
Common Reagents and Conditions:
Cleavage Reagents: Enzymes such as Factor Xa I (FXIa) are used to cleave the bond.
Conditions: The reaction is typically carried out under physiological conditions (pH 7.4, 37°C) to mimic the natural environment of the enzyme
Major Products:
Cleaved Peptide: The peptide chain without Rhodamine 110.
Enhanced Fluorophore: Rhodamine 110 with increased fluorescence intensity
Scientific Research Applications
Chemistry:
Enzyme Kinetics: D-Leu-Pro-Arg-Rh110-D-Pro is used to study the kinetics of Factor Xa I (FXIa) by measuring the rate of bond cleavage and subsequent fluorescence enhancement
Biology:
Protease Activity Assays: It is used in assays to detect and quantify the activity of proteases, particularly Factor Xa I (FXIa)
Medicine:
Drug Development: The compound is used in the development of inhibitors for Factor Xa I (FXIa), which are potential therapeutic agents for conditions such as thrombosis
Industry:
Mechanism of Action
Mechanism: D-Leu-Pro-Arg-Rh110-D-Pro functions as a substrate for Factor Xa I (FXIa). Upon binding to the enzyme, the cleavable bond between the peptide and Rhodamine 110 is hydrolyzed. This cleavage results in an increase in fluorescence intensity, which can be measured to determine the activity of FXIa .
Molecular Targets and Pathways:
Target: Factor Xa I (FXIa)
Pathway: The cleavage of the bond enhances the fluorescence of Rhodamine 110, providing a measurable signal for FXIa activity
Comparison with Similar Compounds
D-Leu-Pro-Arg-Rh110-D-Pro acetate: Similar in structure but differs in the counterion used.
This compound TFA: Another variant with trifluoroacetic acid as the counterion
Uniqueness: this compound is unique due to its specific design for detecting FXIa activity through fluorescence enhancement. Its cleavable bond and the resulting increase in fluorescence intensity make it a valuable tool in biochemical assays .
Properties
Molecular Formula |
C42H51N9O7 |
---|---|
Molecular Weight |
793.9 g/mol |
IUPAC Name |
(2S)-1-[(2R)-2-amino-4-methylpentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[3-oxo-6'-[[(2R)-pyrrolidine-2-carbonyl]amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]pentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H51N9O7/c1-23(2)20-30(43)39(55)51-19-7-12-33(51)38(54)50-32(11-6-18-47-41(44)45)37(53)49-25-14-16-29-35(22-25)57-34-21-24(48-36(52)31-10-5-17-46-31)13-15-28(34)42(29)27-9-4-3-8-26(27)40(56)58-42/h3-4,8-9,13-16,21-23,30-33,46H,5-7,10-12,17-20,43H2,1-2H3,(H,48,52)(H,49,53)(H,50,54)(H4,44,45,47)/t30-,31-,32+,33+,42?/m1/s1 |
InChI Key |
PGPRTLJFNVZRGW-DLBULNJOSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H]6CCCN6)C7=CC=CC=C7C(=O)O4)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C6CCCN6)C7=CC=CC=C7C(=O)O4)N |
Origin of Product |
United States |
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